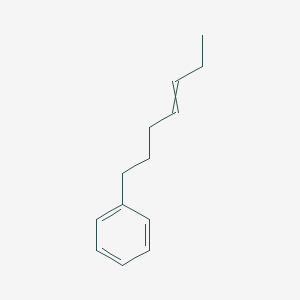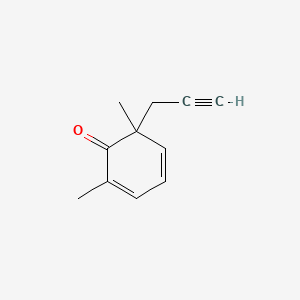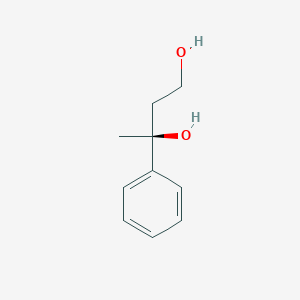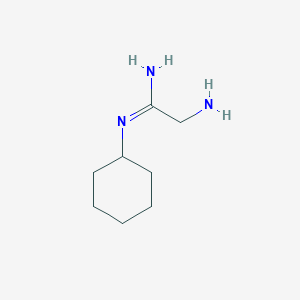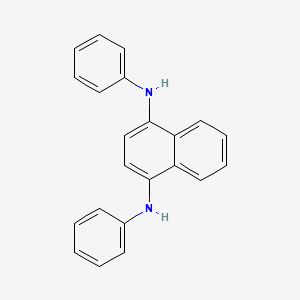
1,4-Bis(phenylamino)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(phenylamino)naphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two phenylamino groups attached to the 1 and 4 positions of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(phenylamino)naphthalene can be synthesized through several methods. One common approach involves the reaction of 1,4-dichloronaphthalene with aniline in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds as follows:
1,4-Dichloronaphthalene+2Aniline→this compound+2HCl
Another method involves the use of copper (II) oxide nanoparticles as a catalyst in a three-component condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione under mild, ambient, and solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(phenylamino)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Bis(phenylamino)naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Bis(phenylamino)naphthalene involves its interaction with molecular targets through various pathways:
Redox Reactions: The compound can undergo redox reactions, influencing cellular redox states and affecting biological processes.
Protein Binding: It can bind to proteins, altering their structure and function, which is particularly relevant in its use as a fluorescence dye for detecting protein aggregates.
Enzyme Inhibition: The compound may inhibit specific enzymes, contributing to its antimicrobial and antitumor activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A natural organic compound derived from naphthalene, known for its redox properties and biological activities.
2,3-Disubstituted-1,4-naphthoquinones: Compounds containing arylamine groups with various substitutions, exhibiting significant antimicrobial and antitumor activities.
Uniqueness
1,4-Bis(phenylamino)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a fluorescence dye for protein aggregation studies and its potential antimicrobial and antitumor activities set it apart from other similar compounds.
Propriétés
Numéro CAS |
7090-21-3 |
|---|---|
Formule moléculaire |
C22H18N2 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
1-N,4-N-diphenylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C22H18N2/c1-3-9-17(10-4-1)23-21-15-16-22(20-14-8-7-13-19(20)21)24-18-11-5-2-6-12-18/h1-16,23-24H |
Clé InChI |
VPGCXUPROOEMER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC=C(C3=CC=CC=C32)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


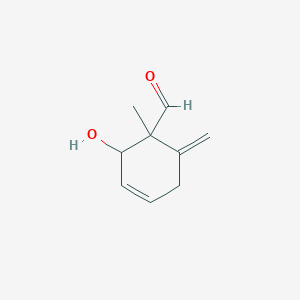
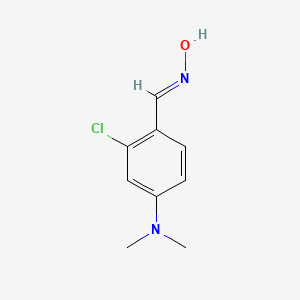
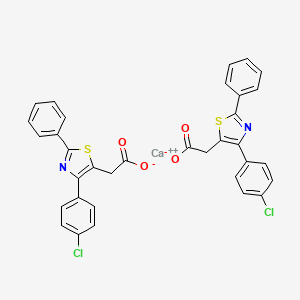

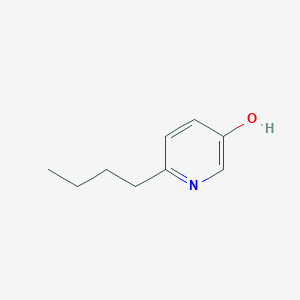
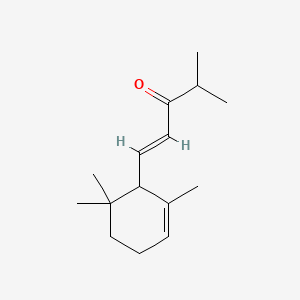
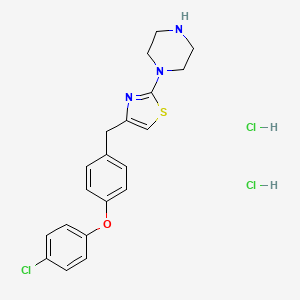

![Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-](/img/structure/B13801070.png)
